5-Chloro-2,3,4-trifluorobenzoic acid
Overview
Description
5-Chloro-2,3,4-trifluorobenzoic acid is a chemical compound with the molecular formula C7H2ClF3O2 and a molecular weight of 210.54 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and three fluorine atoms
Mechanism of Action
Target of Action
5-Chloro-2,3,4-trifluorobenzoic acid is a key intermediate for preparing quinolone-3-carboxylic acid derivatives . These derivatives have recently attracted attention due to their high activity as antibacterial agents .
Biochemical Pathways
It is known that the compound is a valuable intermediate in the synthesis of quinolone-3-carboxylic acid derivatives , which are known to interfere with bacterial DNA replication.
Pharmacokinetics
Quinolone-3-carboxylic acid derivatives, for which this compound is a key intermediate, are known to have favourable pharmacokinetic properties as antibacterial agents .
Result of Action
Its derivatives, quinolone-3-carboxylic acids, are known to have high antibacterial activity .
Action Environment
It is known that the compound is synthesized in a sequence of reactions involving nitration, selective reduction, diazotisation, and chlorination , which may be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
The role of 5-Chloro-2,3,4-trifluorobenzoic acid in biochemical reactions is primarily as an intermediate in the synthesis of quinolone-3-carboxylic acid derivatives . These derivatives have attracted attention due to their high activity and favorable pharmacokinetic properties as antibacterial agents
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. As an intermediate in the synthesis of quinolone-3-carboxylic acid derivatives, it may indirectly influence cell function through these derivatives. Quinolones are known to interfere with bacterial DNA gyrase, inhibiting DNA replication and transcription .
Molecular Mechanism
As an intermediate in the synthesis of quinolone-3-carboxylic acid derivatives, its effects at the molecular level are likely exerted through these derivatives .
Preparation Methods
The synthesis of 5-Chloro-2,3,4-trifluorobenzoic acid typically involves multiple steps:
Nitration: The commercially available 2,3,4,5-trifluorobenzoic acid is treated with concentrated nitric acid and sulfuric acid to produce 5-nitro-2,3,4-trifluorobenzoic acid.
Selective Reduction: The nitro group is selectively reduced to an amino group using hydrogen gas catalyzed by palladium on carbon (Pd/C).
Diazotisation and Chlorination: The amino group is then converted to a diazonium salt, which is subsequently chlorinated using copper(I) chloride (CuCl) and hydrochloric acid (HCl) to yield this compound.
Chemical Reactions Analysis
5-Chloro-2,3,4-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols or aldehydes.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using reagents like palladium catalysts.
Scientific Research Applications
5-Chloro-2,3,4-trifluorobenzoic acid is utilized in various scientific research applications:
Biology and Medicine: Its derivatives are explored for their potential pharmacological activities, including antibacterial and anticancer properties.
Comparison with Similar Compounds
5-Chloro-2,3,4-trifluorobenzoic acid can be compared with other trifluorobenzoic acid derivatives, such as:
2,4,5-Trifluorobenzoic acid: Another trifluorinated benzoic acid used as an intermediate in the synthesis of antibacterial agents.
3,4,5-Trifluorobenzoic acid: Known for its role in improving the solubility and permeability of pharmaceutical compounds.
3-Chloro-2,4,5-trifluorobenzoic acid: Similar in structure but with different substitution patterns, leading to varied chemical reactivity and applications.
Properties
IUPAC Name |
5-chloro-2,3,4-trifluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEORAFZBMNWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290463 | |
Record name | 5-Chloro-2,3,4-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-73-9 | |
Record name | 5-Chloro-2,3,4-trifluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101513-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3,4-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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